3-Methyl-7-nitro-2,3,4,5-tetrahydro-1h-3-benzazepine
Description
Properties
CAS No. |
771413-44-6 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-methyl-7-nitro-1,2,4,5-tetrahydro-3-benzazepine |
InChI |
InChI=1S/C11H14N2O2/c1-12-6-4-9-2-3-11(13(14)15)8-10(9)5-7-12/h2-3,8H,4-7H2,1H3 |
InChI Key |
NRJUDAQIPYJHAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(CC1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of 3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
The primary route to obtain 3-methyl-7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine involves the nitration of the 3-methyl tetrahydro-1H-3-benzazepine precursor. This reaction is carried out under controlled conditions to selectively introduce the nitro group at the 7-position on the benzazepine ring.
-
- The 3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine substrate is treated with a nitrating agent, commonly a mixture of nitric acid and sulfuric acid or other nitrating reagents.
- The reaction is carefully monitored to avoid over-nitration or degradation of the tetrahydrobenzazepine ring.
- After completion, the reaction mixture is quenched, and the product is isolated by standard purification techniques such as crystallization or chromatography.
Demethylation and Functional Group Transformations
In some synthesis schemes, the starting material may contain methoxy groups that require cleavage to obtain the free hydroxy or nitro-substituted benzazepine. Boron tribromide (BBr3) or boron trichloride (BCl3) in dichloromethane is employed for ether cleavage, converting methoxy groups to hydroxy groups, which can then be nitrated or further modified.
-
- The methoxy-substituted benzazepine is dissolved in dry dichloromethane and cooled in an ice bath.
- A solution of BBr3 or BCl3 is added dropwise under stirring.
- The reaction is allowed to proceed at room temperature for several hours.
- The reaction is quenched with methanol, and the product is isolated by filtration or chromatography.
Halogenation as a Precursor Step
Halogenation, such as bromination or chlorination, at specific positions on the benzazepine ring or its fused aromatic system, is sometimes employed to facilitate further substitution reactions like nitration or to modify electronic properties.
-
- The substrate is dissolved in acetic acid or dichloromethane.
- Bromine or chlorine is added slowly under controlled temperature conditions.
- The reaction mixture is stirred overnight or until completion.
- The halogenated product is purified chromatographically.
Summary of Research Findings and Data Table
Analytical Characterization
The synthesized this compound and its intermediates are characterized by:
-
- Column chromatography is used to isolate pure compounds from reaction mixtures.
Chemical Reactions Analysis
Nitration and Electrophilic Aromatic Substitution
The nitro group at position 7 is typically introduced via nitration of the parent benzazepine. For example:
-
Reaction : Nitration of 2,3,4,5-tetrahydro-1H-3-benzazepine with concentrated HNO₃ and H₂SO₄ at 0°C yields 7-nitro derivatives (25% yield) .
-
Mechanism : The reaction proceeds via electrophilic aromatic substitution (EAS), with the benzazepine’s electron-rich aromatic ring directing nitration to the para position relative to the nitrogen .
| Reaction Component | Details |
|---|---|
| Substrate | 2,3,4,5-Tetrahydro-1H-3-benzazepine |
| Reagents | HNO₃, H₂SO₄ |
| Conditions | 0°C, 2 hours |
| Yield | 25% |
The methyl group at position 3 sterically influences reactivity but does not significantly alter regioselectivity in EAS due to its distance from the aromatic ring .
Reduction of the Nitro Group
The nitro group undergoes catalytic hydrogenation to form an amine, a key step in synthesizing bioactive derivatives:
-
Reaction : Reduction of 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine with H₂ (700 psi) and Raney Ni in methanolic NH₃ at 70°C produces the corresponding amine (47% yield) .
-
Application : The amine intermediate is critical for further functionalization, such as carbamate formation or sulfonylation .
| Reaction Component | Details |
|---|---|
| Catalyst | Raney Nickel |
| Conditions | 70°C, 48 hours |
| Yield | 47% |
N-Alkylation and Protection
The tertiary amine at position 3 can undergo alkylation or protection:
-
Benzylation : Reaction with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) at 0°C yields a carbamate-protected derivative (43% yield) .
-
Deprotection : Treatment with HBr in acetic acid removes the Cbz group, regenerating the free amine (94% yield) .
| Reaction Component | Details |
|---|---|
| Reagent | Benzyl chloroformate |
| Conditions | 0°C → RT, DCM |
| Yield | 43% (protection), 94% (deprotection) |
Salt Formation
The tertiary amine forms stable salts with strong acids, enhancing solubility for pharmacological studies:
-
Example : Reaction with HBr in acetic acid produces a hydrobromide salt (94% yield) .
-
Significance : Salt forms are often used in crystallography and formulation studies .
| Reaction Component | Details |
|---|---|
| Acid | HBr (33% in AcOH) |
| Conditions | RT, 3 hours |
| Yield | 94% |
Cross-Coupling Reactions
Halogenated derivatives enable Pd-catalyzed cross-coupling:
-
Bromination : Electrophilic bromination with N-bromosuccinimide (NBS) introduces bromine at position 7 (30% yield) .
-
Suzuki Coupling : Bromo-derivatives react with arylboronic acids under Pd catalysis to form biaryl compounds (40% yield) .
| Reaction Component | Details |
|---|---|
| Halogenation Reagent | NBS |
| Coupling Catalyst | Pd(PPh₃)₄ |
| Yield | 30% (bromination), 40% (Suzuki) |
Stability and Decomposition
Scientific Research Applications
3-methyl-7-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methyl-7-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
Key structural variations among benzazepine derivatives include substituent type (e.g., nitro, sulfonyl, halogen) and position (e.g., 7-, 8-position). Below is a comparative analysis:
Table 1: Structural and Pharmacological Comparison of Selected Benzazepines
Receptor Affinity and Selectivity
- GluN2B-NMDA Receptor Antagonists: Fluorinated benzazepines (e.g., (R)-[11C]NR2B-Me) exhibit nanomolar affinity (Ki < 10 nM) for GluN2B subunits, attributed to electronegative substituents (e.g., F, NO₂) that enhance binding to the receptor’s allosteric site . The nitro group in 3-Methyl-7-nitro-benzazepine may similarly enhance GluN2B affinity, though direct data are lacking.
- Dopamine Receptor Ligands : Substituents at the 7-position dictate selectivity:
- Serotonin Receptor Agonists : Lorcaserin’s 8-Cl and fluorobenzyl groups are critical for 5-HT2C selectivity (Ki = 15 nM) over 5-HT2A/2B .
Pharmacokinetic and Pharmacodynamic Profiles
- Blood-Brain Barrier Penetration : Lipophilic substituents (e.g., methyl, fluorobenzyl in Lorcaserin) enhance CNS penetration, whereas polar groups (e.g., SO₂CH₃ in SB-414796) may require optimization for bioavailability .
Biological Activity
3-Methyl-7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₃N₃O₂
- Molecular Weight : 219.24 g/mol
- CAS Number : 22245-89-2
- Density : 1.121 g/cm³
- Boiling Point : 385.1ºC at 760 mmHg
- Melting Point : Not available
Neuropharmacological Effects
Benzazepine compounds are known to influence neurotransmitter systems. For instance, some derivatives have been shown to interact with dopamine receptors, which may position them as candidates for treating neurological disorders such as Parkinson's disease or schizophrenia. The mechanism often involves modulation of dopaminergic signaling pathways .
The biological activity of 3-methyl-7-nitro derivatives is primarily attributed to their ability to interact with various molecular targets:
- Apoptosis Induction : Compounds have been shown to activate apoptotic pathways in cancer cells by regulating gene expression related to apoptosis .
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., dopamine receptors) can lead to altered neuronal signaling and potential therapeutic effects in neurodegenerative diseases .
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer cell proliferation and survival.
Study on Anticancer Properties
A notable study investigated the antiproliferative effects of a series of benzazepine derivatives on MCF-7 cells. The research utilized cDNA microarray technology to identify potential drug targets within apoptosis regulatory pathways, revealing that certain structural modifications could enhance biological activity .
Neuropharmacological Research
Research has demonstrated that certain benzazepine derivatives can significantly affect dopaminergic signaling. For example, a compound structurally related to 3-methyl-7-nitro was tested for its effects on dopamine receptor activity and showed promising results in modulating receptor sensitivity and downstream signaling pathways .
Q & A
Q. What are the recommended synthesis routes and purification methods for 3-Methyl-7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine?
The synthesis of benzazepine derivatives typically involves multi-step cyclization reactions. For example, analogous compounds like SCH23390 (a D1 receptor antagonist) are synthesized via Friedel-Crafts alkylation followed by nitro-group reduction and cyclization under acidic conditions . Purification often employs column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures). Confirm purity using HPLC (>95%) with UV detection at 254 nm, as described for structurally related benzazepines .
Q. How can researchers assess receptor-binding specificity for this compound in CNS studies?
Competitive radioligand binding assays are standard. For dopamine D1-like receptors, use [³H]SCH23390 as a radioligand in striatal membrane preparations. Incubate with varying concentrations of this compound to calculate IC₅₀ values. Include control experiments with SCH23390 to validate assay specificity . For serotonin or adrenergic receptors, cross-testing against 5-HT1A/2A or α/β-adrenergic ligands (e.g., ketanserin, pindolol) is critical to rule off-target effects .
Q. What safety protocols are recommended for handling this compound given limited toxicity data?
Treat the compound as a potential irritant and toxin. Use PPE (gloves, lab coat, goggles) and handle in a fume hood. Store in airtight containers under inert gas (argon or nitrogen) to prevent degradation. Follow guidelines from analogous benzazepines, where acute toxicity studies in rodents indicate LD₅₀ > 200 mg/kg, but chronic effects remain uncharacterized . Dispose of waste via certified hazardous waste services.
Advanced Research Questions
Q. How can polymorphic forms of this compound be characterized, and what impact might they have on pharmacological activity?
Polymorph screening requires X-ray diffraction (XRPD), differential scanning calorimetry (DSC), and dynamic vapor sorption (DVS). For example, polymorphs of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride were identified via distinct DSC endotherms (melting points: Form I at 218°C vs. Form II at 205°C) . Solvent-mediated crystallization (e.g., ethanol/water mixtures) can isolate stable forms. Pharmacokinetic differences between polymorphs should be tested in vivo using plasma concentration-time profiles .
Q. What experimental strategies resolve contradictory data on this compound’s neuroprotective vs. neurotoxic effects?
Contradictions may arise from dose-dependent effects or model-specific responses. For example, SKF83959 (a related benzazepine) reversed stress-induced BDNF deficits at 1 mg/kg but showed toxicity at 10 mg/kg in mice . Design dose-response studies (e.g., 0.1–10 mg/kg) in both acute (e.g., LPS-induced inflammation) and chronic (e.g., social defeat stress) models . Use transcriptomic profiling (RNA-seq) to identify divergent pathways (e.g., ERK/CREB activation vs. apoptotic markers like caspase-3) .
Q. How can researchers optimize in vivo bioavailability for this compound?
Improve solubility via salt formation (e.g., hydrochloride salts, as used for SCH23390) or nanoformulation . Assess pharmacokinetics using LC-MS/MS to measure plasma and brain concentrations post-administration. For brain penetration, calculate the brain/plasma ratio; values >0.3 indicate sufficient CNS uptake . Co-administration with P-glycoprotein inhibitors (e.g., cyclosporine A) may enhance bioavailability if efflux is a barrier .
Methodological Notes
- Data Validation : Cross-reference findings with structural analogs (e.g., SCH23390, SKF83959) to infer mechanisms when direct data on this compound is limited .
- Contradictory Evidence : Reconcile discrepancies by testing in multiple models (e.g., primary neurons, transgenic animals) and using orthogonal assays (e.g., Western blot + ELISA for protein quantification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
